molecular formula C14H17NO B1268787 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 714278-20-3

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1268787
CAS No.: 714278-20-3
M. Wt: 215.29 g/mol
InChI Key: FZWFLLRAZZIMTO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with enzymes involved in the synthesis of biologically active molecules. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, they can affect cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Comparison with Similar Compounds

1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFLLRAZZIMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359596
Record name 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714278-20-3
Record name 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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